Coumurrayin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPWRXPEOMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938160 | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17245-25-9 | |

| Record name | Coumurrayin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Coumurrayin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities. As a member of the benzopyrone family, its chemical architecture provides a scaffold for diverse pharmacological properties. This technical guide offers a comprehensive overview of the chemical structure of this compound, including its physicochemical and spectroscopic properties. Detailed experimental protocols for its isolation and potential synthetic routes are presented, alongside an exploration of its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identification

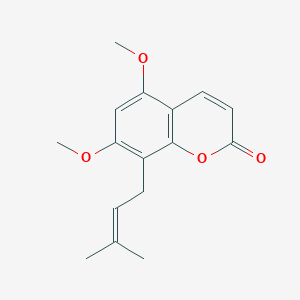

This compound is chemically identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one . Its molecular structure consists of a coumarin core, which is a benzopyrone system, substituted with two methoxy groups at positions 5 and 7, and a prenyl (3-methylbut-2-enyl) group at position 8.

Molecular Formula: C₁₆H₁₈O₄

IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one

CAS Number: 17245-25-9

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is limited. However, data for a closely related compound, 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin, isolated from Murraya paniculata, provides some insight. This related compound has a reported melting point of 121-122 °C.[1] The following tables summarize the available and predicted data for this compound and related coumarins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 274.31 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 2: Spectroscopic Data for Coumarins (General)

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for aromatic protons, methoxy groups, and the prenyl side chain are expected. The protons on the coumarin nucleus typically appear in the aromatic region. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and carbons of the prenyl group would be observed. |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching of the lactone ring is a key feature. Bands for C=C aromatic stretching and C-O stretching of the methoxy groups are also expected. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns often involve the loss of CO from the pyrone ring. |

| UV-Visible (UV-Vis) | Coumarins typically exhibit strong absorption in the UV region due to the conjugated system. |

Experimental Protocols

Isolation of Coumarins from Murraya paniculata

While a specific protocol for this compound is not detailed, a general procedure for the isolation of related coumarins from the leaves of Murraya paniculata can be adapted.[1]

Workflow for Isolation:

Caption: General workflow for the isolation of coumarins.

Detailed Methodology:

-

Plant Material Collection and Preparation: Fresh leaves of Murraya paniculata are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like chloroform, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired coumarin.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or recrystallization to yield the pure compound.

Biological Activity and Signaling Pathways

Coumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities of this compound are not extensively documented, but it is plausible that it shares some of the properties of other coumarins.

Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators. Some coumarins have been shown to inhibit this pathway, thereby reducing inflammation.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound presents an interesting molecular architecture with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical structure, along with available data on its properties and biological context. While specific experimental data for this compound remains to be fully elucidated, the information compiled herein on related compounds and general coumarin chemistry offers a solid starting point for researchers. Further studies are warranted to fully characterize the physicochemical properties, develop efficient synthetic protocols, and explore the specific biological activities and mechanisms of action of this compound. Such research will be crucial in unlocking its full therapeutic potential.

References

Coumurrayin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the extensive coumarin family, it is part of a class of secondary metabolites biosynthesized in plants through the phenylpropanoid pathway. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed experimental protocols for its isolation, and quantitative data to support research and development efforts.

Natural Sources of this compound

The principal natural source of this compound is the plant species Murraya paniculata, commonly known as orange jasmine or mock orange. This evergreen shrub, belonging to the Rutaceae family, is widely distributed in Southeast Asia. Various phytochemical investigations have confirmed the presence of this compound in the foliage of Murraya paniculata[1]. While other coumarins are also present in the leaves, stems, and roots of this plant, the leaves are the most frequently cited source for the isolation of this compound[1][2].

Biosynthesis of this compound

This compound, like other coumarins, is synthesized in plants via the phenylpropanoid pathway. This complex metabolic route begins with the amino acid phenylalanine. Through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H), phenylalanine is converted to p-coumaric acid. This intermediate then undergoes further transformations to yield the core coumarin skeleton, which is subsequently modified to produce a diverse array of coumarin derivatives, including this compound.

Isolation of this compound from Murraya paniculata

The isolation of this compound from the leaves of Murraya paniculata is a multi-step process involving extraction and chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for the isolation of coumarins from this plant species.

Experimental Protocol

3.1.1. Plant Material Collection and Preparation

-

Collect fresh leaves of Murraya paniculata.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

3.1.2. Extraction

-

Weigh the powdered leaf material.

-

Perform successive solvent extraction using a Soxhlet apparatus or maceration.

-

Step 1 (Defatting): Extract the powdered leaves with petroleum ether for 24-48 hours to remove non-polar compounds like fats and waxes.

-

Step 2 (Coumarin Extraction): Air-dry the defatted plant material and subsequently extract it with a solvent of medium polarity, such as chloroform or dichloromethane, for 24-48 hours. This fraction will contain the majority of the coumarins, including this compound.

-

Step 3 (Polar Compound Extraction): Further extract the plant residue with a polar solvent like methanol to isolate more polar constituents.

-

-

Concentrate each solvent extract separately under reduced pressure using a rotary evaporator to obtain crude extracts.

3.1.3. Chromatographic Purification

-

Prepare a silica gel (60-120 mesh) column for column chromatography.

-

Dissolve the crude chloroform/dichloromethane extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto the prepared silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm). Coumarins typically fluoresce under UV light.

-

Combine the fractions that show a similar TLC profile and contain the target compound, this compound.

-

Further purify the combined fractions containing this compound using preparative TLC or recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the pure compound.

3.1.4. Characterization

The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data

While specific yield data for this compound from Murraya paniculata is not consistently reported in the literature, the yields of other coumarins isolated from the same plant can provide a general expectation. The yield of coumarins is influenced by various factors, including the geographical location of the plant, season of collection, and the extraction and purification methods employed.

| Coumarin | Plant Part | Starting Material (Dry Weight) | Yield | Reference |

| Auraptene | Leaves | 1.5 kg | 65.2 mg | [3] |

| 2'-O-ethylmurrangatin | Leaves | 19 kg | 50 mg | [4] |

| Paniculatin | Leaves | 19 kg | 15 mg | [4] |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya paniculata.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Coumarin

A Note on Nomenclature: The topic specified was "Coumurrayin." Extensive searches for this term yielded no specific compound, suggesting it may be a typographical variant of "Coumarin." This guide therefore focuses on the well-documented and structurally foundational compound, Coumarin.

This technical guide provides a comprehensive overview of the core physical and chemical properties of coumarin. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Physical and Chemical Properties

Coumarin (2H-chromen-2-one) is a naturally occurring aromatic organic compound belonging to the benzopyrone class.[1] It is a colorless crystalline solid with a characteristic sweet odor, reminiscent of vanilla or freshly mown hay.[2]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of coumarin, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₂ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | Colorless to white crystals or flakes | [4] |

| Odor | Pleasant, sweet, vanilla-like | [2] |

| Melting Point | 68-73 °C | [2] |

| Boiling Point | 298-301.71 °C | [2] |

| Density | 0.935 g/cm³ (at 20 °C) | [3] |

| Vapor Pressure | 0.01 mmHg (at 47 °C) | [3] |

| Flash Point | 162 °C | [3] |

| logP (Octanol/Water) | 1.39 | [3] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Poorly soluble (0.17 g/100 mL) | [3] |

| Ethanol | Soluble | [3] |

| Ether | Very soluble | [3] |

| Chloroform | Very soluble | [3] |

| Pyridine | Very soluble | [3] |

| DMSO | 29 mg/mL (198.43 mM) | [5] |

| Boiling Water | Soluble | [6] |

Spectral Data

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| UV-Vis | λmax at approximately 275 nm. | [3] |

| FT-IR (KBr, cm⁻¹) | C=O stretching of the lactone at ~1715 cm⁻¹. Aromatic C=C stretching vibrations around 1609 and 1508 cm⁻¹. C-H out-of-plane bending at ~827 cm⁻¹. | [7][8][9] |

| ¹H NMR | Specific chemical shifts and coupling constants are dependent on the solvent used. | [10] |

| ¹³C NMR | Specific chemical shifts are dependent on the solvent used. | [10] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak [M]⁺ at m/z 146. A characteristic fragmentation pattern involves the loss of a CO molecule (28 Da) to yield a fragment at m/z 118, which corresponds to a benzofuran radical cation.[11][12][13][14][15] | [11][12][13][14][15] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of coumarin.

Synthesis of Coumarin

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[16][17][18]

Protocol for the Synthesis of 7-Hydroxy-4-Methylcoumarin:

-

Preparation: Place 10 mL of concentrated sulfuric acid in a beaker and cool it to below 5 °C in an ice bath.

-

Reaction Mixture: In a separate vessel, prepare a solution of 5.5 g of resorcinol and 6.5 g of ethyl acetoacetate.

-

Addition: Slowly add the resorcinol and ethyl acetoacetate solution dropwise to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stand at room temperature for 18-20 hours.

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and water. A solid precipitate will form.

-

Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and then recrystallize it from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[2]

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form coumarins.[19][20][21][22][23]

Protocol for the Synthesis of 3-Acetylcoumarin:

-

Reactants: In a reaction vessel, mix 6.1 g (50 mmol) of salicylaldehyde and 6.5 g (50 mmol) of ethyl acetoacetate.

-

Catalyst: Add a catalytic amount of a weak base, such as a few drops of piperidine or morpholine.

-

Reaction: Gently warm the mixture. The condensation reaction is followed by an intramolecular esterification.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Purification: The resulting solid product, 3-acetylcoumarin, can be purified by recrystallization from a suitable solvent like ethanol.[19]

Biological Activity Assays

This method is used to assess the antimicrobial properties of coumarin derivatives.[24][25][26][27][28]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[29][30][31][32][33][34]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Signaling Pathways and Mechanisms of Action

Coumarins have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

Coumarin and its derivatives can exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[35][36][37] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some coumarin derivatives have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[35]

Activation of the Nrf2 Signaling Pathway

Coumarins can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[5][38][39][40][41][42] Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain coumarins can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Conclusion

Coumarin and its derivatives represent a versatile class of compounds with a rich chemical profile and a broad spectrum of biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of these molecules. Further exploration of the structure-activity relationships and mechanisms of action of coumarin derivatives will continue to drive innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Coumarins | PPT [slideshare.net]

- 3. shutterstock.com [shutterstock.com]

- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benthamopen.com [benthamopen.com]

- 12. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 17. Pechmann Condensation [organic-chemistry.org]

- 18. ijsart.com [ijsart.com]

- 19. youtube.com [youtube.com]

- 20. article.sapub.org [article.sapub.org]

- 21. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 22. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 26. mdpi.com [mdpi.com]

- 27. ijser.in [ijser.in]

- 28. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 31. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 34. royalsocietypublishing.org [royalsocietypublishing.org]

- 35. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of Coumurrayin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coumurrayin (5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one), a natural coumarin derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure

IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one

Molecular Formula: C₁₆H₁₈O₄

Molecular Weight: 274.31 g/mol

Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.98 | d | 9.7 | 1H | H-4 |

| 6.16 | d | 9.7 | 1H | H-3 |

| 6.81 | d | 16.3 | 1H | H-2' |

| 7.37 | d | 16.3 | 1H | H-1' |

| 5.20 | t | 7.0 | 1H | H-2'' |

| 3.91 | s | - | 3H | 7-OCH₃ |

| 3.89 | s | - | 3H | 5-OCH₃ |

| 3.50 | d | 7.0 | 2H | H-1'' |

| 1.83 | s | - | 3H | 3''-CH₃ |

| 1.68 | s | - | 3H | 3''-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 161.2 | C-2 |

| 112.9 | C-3 |

| 143.5 | C-4 |

| 157.0 | C-5 |

| 92.9 | C-6 |

| 160.5 | C-7 |

| 107.8 | C-8 |

| 153.4 | C-8a |

| 108.7 | C-4a |

| 21.6 | C-1'' |

| 122.1 | C-2'' |

| 131.6 | C-3'' |

| 25.7 | C-4'' |

| 17.8 | C-5'' |

| 56.4 | 7-OCH₃ |

| 55.8 | 5-OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1728 | Strong | C=O (α,β-unsaturated lactone) |

| 1618 | Medium | C=C (aromatic) |

| 1496 | Medium | C=C (aromatic) |

| 1266 | Strong | C-O-C (ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 274 | - | [M]⁺ |

| 259 | - | [M-CH₃]⁺ |

| 219 | - | [M-C₄H₇]⁺ |

| 205 | - | [M-C₅H₉]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically obtained using the following standard experimental procedures.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and techniques like DEPT can be employed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation: The IR spectrum of a solid sample of this compound is typically recorded using the KBr (potassium bromide) pellet technique. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like coumarins. For more sensitive or less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: General workflow for the isolation and spectroscopic identification of this compound.

Discovery and history of Coumurrayin

An In-depth Technical Guide to the Core of Coumurrayin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring coumarin derivative, has been identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. First synthesized in 1969, this compound belongs to the extensive family of coumarins, which are well-regarded for their diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and known biological context. Due to the limited specific research on this compound, this guide also incorporates broader knowledge of the coumarin class to infer potential biological activities and mechanisms of action, thereby providing a foundational resource for future research and drug development endeavors.

Introduction

Coumarins are a class of benzopyrone compounds ubiquitously found in many plants, and they form the scaffold for a multitude of natural products.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring.[2] The diverse pharmacological activities exhibited by coumarin derivatives, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have made them a focal point of medicinal chemistry research.[1][3]

This compound, with the chemical formula C16H18O4, was first reported in the scientific literature through its synthesis by Tanino and Inoue in 1969. It is also known to be a natural constituent of plants such as Angelica ursina and Murraya alata. Despite its early discovery, this compound remains a relatively understudied compound, with a significant gap in the literature regarding its specific biological activities and mechanisms of action. This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation by drawing parallels with more extensively studied coumarins.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of coumarins. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata).[1] The synthesis of this compound in 1969 by Hideo Tanino and Shoji Inoue marked its formal entry into the chemical literature. While the initial focus was on its chemical synthesis, its subsequent identification in plant species like Angelica ursina and Murraya alata confirmed its status as a natural product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one |

| Molecular Formula | C16H18O4 |

| Molecular Weight | 274.31 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Synthesis and Isolation

Chemical Synthesis

While the original 1969 publication by Tanino and Inoue detailing the synthesis of this compound is not widely accessible, the general synthesis of coumarin derivatives often involves several established methods. These reactions typically aim to construct the core benzopyrone scaffold.

General Experimental Protocols for Coumarin Synthesis:

-

Pechmann Condensation: This method involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride.

-

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound.

-

Wittig Reaction: This reaction can be employed to form the α,β-unsaturated ester moiety of the coumarin ring.

A plausible synthetic route to this compound would likely start from a substituted phenol and build the pyrone ring, followed by the introduction of the prenyl group at the C8 position.

Natural Product Isolation

This compound has been identified as a constituent of Angelica ursina and Murraya alata. The isolation of coumarins from plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow for Natural Product Isolation:

References

- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coumurrayin and its Relation to other Coumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a significant class of naturally occurring benzopyrone derivatives with a wide array of pharmacological activities. This technical guide focuses on coumurrayin, a prenylated coumarin isolated from the plant genus Murraya, with a particular emphasis on its 6-hydroxy derivative. This document provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of 6-hydroxythis compound. It further explores its relationship with other coumarins found in Murraya species, offering insights into potential structure-activity relationships. Detailed experimental protocols for the isolation and characterization of related compounds are presented, alongside visualizations of key experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of coumarin-based therapeutic agents.

Introduction to Coumarins

Coumarins are a diverse group of phenolic compounds widely distributed in the plant kingdom. Their basic structure consists of a benzene ring fused to an α-pyrone ring (2H-1-benzopyran-2-one).[1][2] The versatility of the coumarin scaffold allows for a wide range of substitutions, leading to a vast number of derivatives with diverse biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3] The parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata) in 1820.[4]

The synthesis of coumarins can be achieved through various methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.[5][6] These synthetic routes provide access to a wide array of derivatives for pharmacological screening and drug development.

This compound: A Prenylated Coumarin from Murraya Species

The term "this compound" refers to a coumarin derivative found in plants of the Murraya genus. A specific and notable derivative that has been isolated and characterized is 6-hydroxythis compound .

Chemical Structure and Properties of 6-Hydroxythis compound

6-Hydroxythis compound is a prenylated coumarin that has been isolated from Murraya paniculata. Its chemical structure and key properties are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₅ | [7][8] |

| Molecular Weight | 290.31 g/mol | [7][8] |

| CAS Number | 2188162-97-0 | [7][8] |

| Appearance | Powder | [8] |

The precise chemical structure of the parent compound "this compound" is not explicitly defined in publicly available literature, suggesting that "6-hydroxythis compound" is the primary characterized compound of this specific lineage.

Spectroscopic Data for Coumarin Derivatives

The structural elucidation of coumarins relies heavily on spectroscopic techniques. Below is a summary of typical spectroscopic data for coumarin derivatives. While a complete, detailed spectrum for 6-hydroxythis compound is not publicly available, the following table provides expected ranges and key signals based on the analysis of similar coumarin structures.

| Spectroscopic Technique | Key Features and Expected Signals for Coumarin Derivatives |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.00-8.70 ppm. Protons of the pyrone ring are observed between δ 6.10-6.90 ppm. Methyl protons usually resonate at δ 2.20-2.50 ppm.[9] |

| ¹³C NMR | The carbonyl carbon of the lactone ring is typically found around δ 160 ppm. Aromatic and pyrone ring carbons resonate in the region of δ 100-155 ppm. The chemical shift for a 4-methyl group is expected around δ 18 ppm. |

| Infrared (IR) | Characteristic stretching vibrations include: ʋ(-OH) at 3441-3359 cm⁻¹, ʋ(C=O) of the lactone at 1604-1632 cm⁻¹, ʋ(C=C) of the aromatic and pyrone rings at 1581-1496 cm⁻¹, and ʋ(C-O) at 1331-1225 cm⁻¹.[9] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound is a key identifier. Fragmentation patterns can provide information about the substituents. |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of specific this compound derivatives are not widely published. However, general methodologies for the isolation of coumarins from plant material and a common synthetic route are provided below.

General Protocol for the Isolation of Coumarins from Murraya Species

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for coumarins.

-

Plant Material Collection and Preparation: Collect fresh leaves of Murraya paniculata. Air-dry the leaves in the shade and then grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the coumarins, to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine similar fractions and purify them further using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure coumarin compounds.

-

Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and MS.

Synthesis of a 7-Hydroxycoumarin Derivative via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a common coumarin derivative, which illustrates a fundamental synthetic method applicable to this class of compounds.

-

Reaction Setup: In a round-bottom flask, combine resorcinol (1.6 g) and ethyl acetoacetate (1.5 ml).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (20 g). Polyphosphoric acid is often preferred as it can significantly reduce the reaction time.[10]

-

Heating: Heat the reaction mixture to 75-80°C for approximately 20-25 minutes with stirring.[10] The mixture should become clear.

-

Precipitation: Pour the hot reaction mixture into ice-cold water. A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Filtration and Washing: Collect the precipitate by filtration and wash it with cold water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain pure crystals of 7-hydroxy-4-methylcoumarin.[10]

Relationship of this compound to Other Coumarins

This compound and its derivatives are part of the broader family of prenylated coumarins, which are characterized by the presence of one or more isoprenoid units attached to the coumarin scaffold. The Murraya genus is a rich source of such compounds. The position and nature of the prenyl group, along with other substitutions on the coumarin ring, significantly influence their biological activity.

The relationship between different coumarins can be understood through their biosynthetic pathways and their structure-activity relationships.

Biosynthetic Pathway of Coumarins

The biosynthesis of coumarins in plants originates from the shikimic acid pathway. Phenylalanine is converted to cinnamic acid, which then undergoes hydroxylation and cyclization to form the basic coumarin skeleton. Further modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of coumarin derivatives found in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. biorbyt.com [biorbyt.com]

- 8. biocrick.com [biocrick.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Coumurrayin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumurrayin, a natural prenylated coumarin isolated from plants of the Murraya genus, notably Murraya exotica, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a primary focus on its anti-inflammatory properties for which quantitative data is available. While the broader class of coumarins exhibits significant anticancer and neuroprotective potential, specific experimental evidence for this compound in these areas is still emerging. This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways associated with the biological activities of coumarins, providing a foundational resource for researchers and drug development professionals.

Introduction

Coumarins are a large family of benzopyrone secondary metabolites found in various plants, known for their diverse and significant pharmacological properties, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects.[1] this compound is a specific prenylated coumarin that has been isolated from Murraya exotica, a plant used in traditional medicine for treating inflammation-related ailments.[2] The therapeutic potential of this compound, particularly its anti-inflammatory action, is an active area of research. This guide synthesizes the available scientific data on this compound, offering a technical resource for further investigation and development.

Anti-inflammatory Activity of this compound

The most well-documented biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of key inflammatory mediators.

Quantitative Data

The anti-inflammatory potential of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

| Compound | Biological Activity | Assay System | IC50 Value (μM) | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-induced BV-2 microglial cells | 16.9 ± 1.0 | [2] |

Table 1: Quantitative data on the anti-inflammatory activity of this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production.

Cell Culture:

-

BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Treatment:

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test):

-

After a 24-hour incubation period with LPS and this compound, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

-

This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: Inhibition of Inflammatory Mediators

This compound's anti-inflammatory effect is likely mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators like nitric oxide. The activation of cells by LPS typically triggers the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Anticancer Activity of this compound

While the coumarin scaffold is a promising backbone for the development of anticancer agents, there is currently a lack of specific quantitative data on the cytotoxic or antiproliferative effects of this compound against cancer cell lines.

General Anticancer Mechanisms of Coumarins

Numerous studies on various coumarin derivatives have demonstrated a range of anticancer activities, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

-

Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.

These effects are often mediated through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: Overview of the multifaceted anticancer activities of coumarins.

Neuroprotective Potential of this compound

Similar to the anticancer activity, specific experimental data demonstrating the neuroprotective effects of this compound are not yet available. However, the anti-inflammatory properties of this compound, particularly its ability to inhibit nitric oxide production in microglial cells, suggest a potential role in neuroprotection, as neuroinflammation is a key factor in the pathogenesis of many neurodegenerative diseases.

General Neuroprotective Mechanisms of Coumarins

The neuroprotective effects of the broader coumarin class are attributed to several mechanisms:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.

-

Anti-inflammatory Effects: Reducing the production of pro-inflammatory cytokines and enzymes in the brain.

-

Modulation of Neurotransmitter Systems: Interacting with systems like the cholinergic system, which is implicated in cognitive function.

Caption: A general experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

This compound, a natural product from Murraya exotica, demonstrates clear anti-inflammatory activity by inhibiting nitric oxide production. This provides a scientific basis for the traditional use of this plant in treating inflammatory conditions. However, the exploration of this compound's potential anticancer and neuroprotective activities is still in its infancy. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in inflammatory processes.

-

Anticancer and Neuroprotective Screening: Conducting comprehensive in vitro studies to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and its protective effects in various models of neurodegeneration.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize its biological activities and develop more potent therapeutic agents.

The promising anti-inflammatory profile of this compound, coupled with the known multifaceted activities of the coumarin scaffold, makes it a compelling candidate for further preclinical and clinical investigation.

References

In Silico Prediction of Coumurrayin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumurrayin, a naturally occurring prenylated coumarin found in various plant species, notably from the genus Murraya, has garnered interest for its potential therapeutic properties. As with many natural products, comprehensive experimental screening for all possible biological activities is a resource-intensive endeavor. In silico computational methods provide a powerful and efficient alternative to predict the bioactivity, pharmacokinetics, and potential toxicity of compounds like this compound. This technical guide offers an in-depth overview of the predicted bioactivity of this compound based on available computational studies, details the methodologies for these predictions, and visualizes key workflows and pathways.

Predicted Bioactivity of this compound

In silico studies on this compound have primarily focused on its drug-likeness and pharmacokinetic properties. While extensive molecular docking studies targeting specific diseases are not widely published for this compound itself, its inclusion in the analysis of phytochemicals from Murraya paniculata provides valuable insights.

Data Presentation

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | May be able to cross the BBB and exert effects on the central nervous system. |

| Plasma Protein Binding | High | A significant portion of the compound may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Not a substrate | Unlikely to be a substrate for this major renal transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicted to have a low risk of mutagenicity. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity related to hERG channel inhibition. |

| Hepatotoxicity | No | Predicted to have a low risk of liver toxicity. |

Source: In silico ADMET prediction studies on phytochemicals from Murraya paniculata.

Experimental Protocols

The following are detailed methodologies for key in silico experiments that can be applied to predict the bioactivity of this compound. These protocols are based on standard practices for small molecule drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or MarvinSketch.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box parameters to encompass the defined binding site of the protein.

-

Run the docking simulation, which will generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., in kcal/mol) for each pose. More negative values indicate stronger binding.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Prediction Servers/Software:

-

Utilize online platforms like SwissADME, pkCSM, or commercial software packages like ADMET Predictor.

-

-

Parameter Selection:

-

Select the desired ADMET properties to predict, including but not limited to:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance prediction.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

-

Data Interpretation:

-

Analyze the output data, which is often presented in tabular format with predictions and confidence scores.

-

Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR model for this compound was found, a general workflow for developing one for a class of related coumarins is as follows:

-

Data Collection:

-

Gather a dataset of structurally similar coumarin compounds with experimentally determined biological activity data (e.g., IC50 values) for a specific target.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like DRAGON or PaDEL-Descriptor.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the model using internal (e.g., cross-validation) and external (using the test set) validation techniques. Key metrics include the correlation coefficient (R²) and the root mean square error (RMSE).

-

-

Prediction for New Compounds:

-

Once a robust and validated QSAR model is established, the biological activity of new compounds like this compound can be predicted based on their calculated molecular descriptors.

-

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Safety and toxicity profile of Coumurrayin

An In-depth Technical Guide on the Safety and Toxicity Profile of Murrayanine A Note on Nomenclature: The initial query for "Coumurrayin" did not yield specific results. It is highly probable that this was a misspelling of Murrayanine , a carbazole alkaloid isolated from Murraya koenigii. This guide will focus on the safety and toxicity profile of Murrayanine.

Executive Summary

Murrayanine is a naturally occurring carbazole alkaloid found in the plant Murraya koenigii, which is traditionally used in medicine.[1] This document provides a comprehensive overview of the available safety and toxicity data for Murrayanine, intended for researchers, scientists, and drug development professionals. The majority of the current data on Murrayanine focuses on its cytotoxic effects against various cancer cell lines, with limited information available regarding its in vivo toxicity and pharmacokinetics. This guide summarizes the existing in vitro data, in silico toxicity predictions, and relevant toxicological information for the plant source and related compounds to build a comprehensive safety profile.

Chemical and Physical Properties

-

IUPAC Name: 1-methoxy-9H-carbazole-3-carbaldehyde[2]

-

Chemical Formula: C₁₄H₁₁NO₂[2]

-

Molecular Weight: 225.24 g/mol [2]

-

Appearance: Solid[2]

-

Melting Point: 219 °C[2]

-

Synonyms: 3-Formyl-1-methoxycarbazole, 1-Methoxy-9H-carbazole-3-carboxaldehyde[2]

In Vitro Toxicity

The primary focus of research on Murrayanine has been its cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Murrayanine against different cell lines.

| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time | Reference |

| A549 | Human Lung Adenocarcinoma | 9 | 24 h | [1] |

| SCC-25 | Human Oral Squamous Carcinoma | 15 | Not Specified | |

| MRC-5 | Human Normal Lung Fibroblast | >100 | 24 h | [1] |

| hTERT-OME | Human Normal Oral Epithelial | 92 | Not Specified |

Mechanism of Cytotoxicity

Studies have shown that Murrayanine's cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Murrayanine has been observed to induce apoptosis in A549 lung cancer cells. This is evidenced by an increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 and caspase-9.[1] It also leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1]

-

Cell Cycle Arrest: In A549 cells, Murrayanine treatment leads to cell cycle arrest at the G2/M phase.[1] This is accompanied by a reduction in the expression of cyclin D and E, as well as cyclin-dependent kinases (CDK) 2, 4, and 6, and an increased expression of the cell cycle inhibitors p21 and p27.[1]

In Vivo Toxicity

There is a significant lack of in vivo toxicity data for purified Murrayanine. Most of the available information is derived from studies on the extracts of Murraya koenigii.

In Silico Predictions

An in silico study using ProTox II software has predicted the following toxicological profile for Murrayanine[3]:

| Endpoint | Prediction | Predicted LD₅₀ (mg/kg) | Predicted Toxicity Class |

| Hepatotoxicity | Slightly Active | 1190 | 4 |

| Carcinogenicity | Inactive | ||

| Immunotoxicity | Active | ||

| Mutagenicity | Highly Inactive | ||

| Cytotoxicity | Highly Inactive |

Toxicity Class is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), where Class 4 is "Harmful if swallowed".

Toxicity of Murraya koenigii Extracts

Studies on the extracts of Murraya koenigii provide some context for the potential in vivo effects of its constituents, including Murrayanine.

-

A methanolic extract of M. koenigii leaves showed an LD₅₀ of 316.23 mg/kg in rats, causing liver inflammation at higher doses.[4]

-

Another study reported the LD₅₀ of an M. koenigii leaf extract to be 200 mg/kg/day, with a recommendation that the safest dose should not exceed 50 mg/kg/day.[4]

-

In a 28-day repeated dose study in rats, an ethanolic extract of M. koenigii leaves at doses of 300 and 500 mg/kg did not produce significant toxic effects. However, at 900 mg/kg, congestion, hemorrhage, and lymphocyte infiltration were observed.[4]

It is important to note that these studies were conducted on crude extracts, and the observed toxicity cannot be attributed solely to Murrayanine.

Genotoxicity and Mutagenicity

An in silico prediction suggests that Murrayanine is "Highly Inactive" in terms of mutagenicity.[3] However, to date, no experimental studies using standard genotoxicity assays (e.g., Ames test, micronucleus assay) on purified Murrayanine have been found in the public domain.

Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic studies on Murrayanine are currently lacking. However, in silico predictions provide some insights into its potential ADME properties.

-

Absorption: In silico models predict high gastrointestinal absorption for Murrayanine.[5]

-

Distribution: It is predicted that Murrayanine may not be a P-glycoprotein substrate.[5] Predictions on its ability to cross the blood-brain barrier are not consistently reported.

-

Metabolism: In silico analysis suggests that Murrayanine may be an inhibitor of cytochrome P450 enzymes, specifically CYP2C19.[5] Inhibition of CYP enzymes could lead to drug-drug interactions.

-

Excretion: No data is currently available on the excretion of Murrayanine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Murrayanine's biological activity, particularly its cytotoxic effects, involves the modulation of specific signaling pathways.

Caption: Proposed pathway of Murrayanine-induced apoptosis in cancer cells.

Caption: Inhibition of p38 MAPK phosphorylation by Murrayanine.

Experimental Workflows

Caption: Experimental workflow for determining the IC₅₀ of Murrayanine.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from studies investigating the cytotoxic effects of Murrayanine on A549 cells.[1]

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Murrayanine (e.g., 0, 9, 18, 36 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Apoptosis Assay by Staining

This protocol describes a method for the qualitative assessment of apoptosis using fluorescent dyes.[1]

-

Cell Culture and Treatment: Grow A549 cells in 6-well plates and treat with desired concentrations of Murrayanine for 24 hours.

-

Cell Staining: Detach and collect the cells. Stain the cells with a solution of acridine orange and ethidium bromide, or with DAPI (4′,6-diamidino-2-phenylindole).

-

Microscopic Examination: Place the stained cell suspension on a glass slide, cover with a coverslip, and examine under a fluorescent microscope to observe morphological changes indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Murrayanine on the cell cycle.[1]

-

Cell Treatment: Treat A549 cells with different concentrations of Murrayanine for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The available data suggests that Murrayanine exhibits selective cytotoxicity towards cancer cells in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action appears to involve the generation of reactive oxygen species and modulation of the p38 MAPK signaling pathway. While in silico predictions suggest a moderate acute toxicity profile, there is a notable absence of in vivo safety, toxicity, and pharmacokinetic data.

For a comprehensive understanding of Murrayanine's safety profile for potential therapeutic development, the following studies are recommended:

-

Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine LD₅₀, NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicities.

-

A full panel of genotoxicity and mutagenicity assays to confirm the in silico predictions.

-

In vivo pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Safety pharmacology studies to assess potential effects on major organ systems.

References

- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murrayanine | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Coumurrayin: Molecular Characteristics, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumurrayin, a naturally occurring coumarin derivative, presents a promising scaffold for therapeutic agent development. This technical guide provides a comprehensive overview of its molecular properties, known biological activities, and associated signaling pathways. Detailed experimental protocols relevant to the study of coumarins are also presented to facilitate further research and drug discovery efforts centered on this compound.

Core Molecular Data

This compound is chemically identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₁₆H₁₈O₄ | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| IUPAC Name | 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | [1] |

| CAS Number | 17245-25-9 | [1] |

Biological Activities and Signaling Pathways

While specific high-throughput screening data on this compound is not extensively available in public literature, the broader class of coumarins, to which it belongs, has been the subject of numerous studies. These studies reveal a wide range of pharmacological activities, primarily centered around anti-inflammatory and anticancer effects. The biological activities of coumarins are attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Coumarins are recognized for their potent anti-inflammatory properties, which are mediated through several key mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.

-

Modulation of Inflammatory Signaling Pathways: Coumarins have been shown to influence major inflammatory signaling cascades, including:

-

NF-κB Signaling: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines, coumarins can suppress the inflammatory response.

-

MAPK Signaling: Coumarins can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory mediators.

-

Nrf2 Activation: Some coumarins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which in turn can mitigate inflammation.[2]

-

A simplified representation of the anti-inflammatory signaling pathways modulated by coumarins is depicted below.

References

Unveiling the Three-Dimensional Architecture of Coumurrayin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities, a common trait among the broader coumarin family of compounds.[1][2] Understanding the precise three-dimensional structure of this molecule is paramount for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the three-dimensional structure of this compound, based on single-crystal X-ray diffraction data. It further details the generalized experimental protocols employed in the structure elucidation of coumarins and presents a typical workflow for such investigations.

Three-Dimensional Structure of this compound

The definitive three-dimensional structure of this compound was determined by X-ray crystallography.[3] The molecule, systematically named 5,7-dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, possesses the chemical formula C16H18O4.[3]

The crystal structure analysis reveals several key architectural features:

-

Planar Coumarin Nucleus: The core of the molecule, the coumarin ring system, is planar. This planarity is a characteristic feature of many simple coumarin derivatives.[3]

-

Coplanar Methoxy Groups: The methoxy groups attached at positions C5 and C7 of the benzopyran ring are coplanar with the coumarin moiety.[3] This coplanarity influences the electronic distribution within the aromatic system.

-